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Compound of Interest

Compound Name: 3-Indolylacetone

Cat. No.: B073846

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indolylacetone, also known by its IUPAC name 1-(1H-indol-3-yl)propan-2-one, is an indole
derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a
wide array of biologically active natural products and synthetic drugs. While the biological role
of 3-Indolylacetone is not as extensively studied as its close relative, indole-3-acetic acid
(IAA), its presence as a metabolite in plants such as the tomato (Solanum lycopersicum)
suggests a potential role in biological processes. This guide provides a comprehensive
overview of the chemical structure, properties, synthesis, and spectral characterization of 3-
Indolylacetone.

Chemical Structure and Properties

3-Indolylacetone consists of an indole ring substituted at the C3 position with an acetone
group. The key chemical identifiers and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name 1-(1H-indol-3-yl)propan-2-one [1]

Indole-3-acetone, 3-

Synonyms Acetonylindole, 3-(2- [1]
Oxopropyl)indole

CAS Number 1201-26-9 [1]
Molecular Formula C11H11NO [1]
Molecular Weight 173.21 g/mol [1]
Appearance Solid

Melting Point Not reported

Boiling Point Not reported

N Soluble in polar organic
Solubility vent
solvents

INChI=1S/C11H11NO/c1-
InChl 8(13)6-9-7-12-11-5-3-2-4- [1]
10(9)11/h2-5,7,12H,6H2,1H3

CC(=0)CC1=CNC2=CC=CC=
SMILES [1]
c21

Spectroscopic Data

The structural elucidation of 3-Indolylacetone is supported by various spectroscopic
techniques. The following tables summarize the available and predicted spectral data.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift (8)

Proton Assignment in ppm Multiplicity Reference(s)
NH (indole) ~8.26 brs [2]
H-4 (indole) ~7.53 d [2]
H-7 (indole) ~7.32 d [2]
H-5 (indole) ~7.19 t [2]
H-6 (indole) ~7.13 t [2]
H-2 (indole) ~7.04 S [2]
-CHa- ~3.81 s [2]
-CHs ~2.16 s 2]

Solvent: CDCI3

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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Carbon Assignment Predicted Chemical Shift (3) in ppm
C=0 (ketone) ~207
C-7a (indole, bridgehead) ~136
C-3a (indole, bridgehead) ~127
C-2 (indole) ~123
C-5 (indole) ~122
C-6 (indole) ~120
C-4 (indole) ~119
C-7 (indole) ~111
C-3 (indole) ~110
-CH2- ~45
-CHs ~30

Note: These are predicted values based on
typical chemical shifts for the respective

functional groups.

Mass Spectrometry (MS)

Technique miz Interpretation Reference(s)
GC-MS 173 [M]* [1]
GC-MS 130 [M-CHsCOJ* [1]
LC/MS 174.1 [M+H]* [3]

Infrared (IR) Spectroscopy (Predicted)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3400 Strong N-H stretch (indole)
~3100-3000 Medium Aromatic C-H stretch

] Aliphatic C-H stretch (-CH2-, -

~2920 Medium

CHs)
~1715 Strong C=0 stretch (ketone)
~1600-1450 Medium Aromatic C=C stretch

Note: These are predicted
values based on characteristic
absorption frequencies for the

functional groups present.

Experimental Protocols
Synthesis of 3-Indolylacetone

The following protocol describes the synthesis of 3-Indolylacetone from 2-(1H-indol-3-yl)-N-
methoxy-N-methylacetamide.[3]

Materials:

e 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
e Anhydrous Tetrahydrofuran (THF)

e Methylmagnesium bromide (solution in THF)

e Saturated aqueous ammonium chloride solution
o Ethyl acetate (EA)

e Anhydrous sodium sulfate

« Silica gel for column chromatography
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e Petroleum ether
e Argon gas supply
Procedure:

o Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (e.g.,
3.00 g, 13.75 mmol) in anhydrous THF (60 mL).

e Cool the solution to 0 °C in an ice bath.

e Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise
while maintaining continuous stirring.

o After 2 hours of reaction at 0 °C, add another equivalent of the methylmagnesium bromide
solution (27.49 mL, 27.49 mmol).

o After an additional 3 hours, add a third equivalent of the methylmagnesium bromide solution
(27.49 mL, 27.49 mmol).

» Allow the reaction to proceed for a total of 5 hours at 0 °C.

e Quench the reaction by the slow addition of a saturated aqueous ammonium chloride
solution.

o Extract the product into ethyl acetate.

o Separate the organic phase and wash it sequentially with water and saturated brine.
o Dry the organic phase over anhydrous sodium sulfate and filter.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the residue by silica gel column chromatography using a gradient elution of petroleum
ether/ethyl acetate to yield pure 3-Indolylacetone.

Biological Activity and Signaling Pathways
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The biological function of 3-Indolylacetone is not well-characterized in the current scientific
literature. It has been identified as a natural product in tomatoes (Solanum lycopersicum),
suggesting a role in plant metabolism.[1] However, unlike the structurally related plant hormone
indole-3-acetic acid (IAA), specific signaling pathways or molecular targets for 3-
Indolylacetone have not yet been elucidated. Further research is required to determine its
physiological and pharmacological effects.

Mandatory Visualizations
Synthesis Workflow for 3-Indolylacetone

The following diagram illustrates the key steps in the synthesis of 3-Indolylacetone as
described in the experimental protocol.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Indolylacetone.

Conclusion

3-Indolylacetone is a readily synthesizable indole derivative with well-defined spectroscopic
characteristics. While its biological role remains an open area of investigation, its structural
similarity to other bioactive indoles makes it a compound of interest for further research in
medicinal chemistry and chemical biology. The data and protocols presented in this guide serve
as a valuable resource for scientists working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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